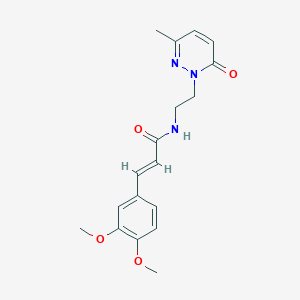

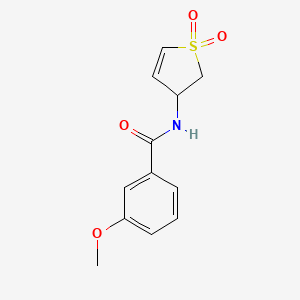

![molecular formula C25H27N7O2 B3016348 1-(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-苯基丁-1-酮 CAS No. 920375-60-6](/img/structure/B3016348.png)

1-(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-苯基丁-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

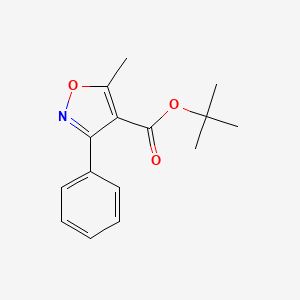

The compound "1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one" is a complex molecule that appears to be related to a class of compounds known for their biological activities. The structure suggests the presence of a triazolopyrimidine core, a piperazine ring, and a methoxyphenyl group, which are common in medicinal chemistry for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones have been synthesized with significant enzyme inhibition and isoform selectivity, particularly inhibiting the phosphorylation of AKT, which is a key player in cancer cell survival and proliferation . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic routes could be employed, involving the formation of the triazolopyrimidine core followed by the attachment of the piperazine and phenylbutanone moieties.

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores. The triazolopyrimidine core is a common feature in kinase inhibitors, as seen in the series of compounds with potent growth inhibition in PTEN deficient cancer cell lines . The piperazine ring is a feature that can contribute to the compound's solubility and ability to interact with biological targets, as seen in other piperazine-containing compounds .

Chemical Reactions Analysis

The piperazine moiety in related compounds has been shown to undergo metabolic bioactivation, leading to the formation of reactive intermediates such as glyoxal, which can contribute to genotoxicity . This suggests that the compound may also be subject to similar metabolic pathways, which could influence its safety profile and necessitate further modifications to mitigate potential genotoxic risks.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds with similar structural features have been synthesized and evaluated for their biological activities. For example, triazole derivatives have been synthesized and shown to possess antimicrobial activities, indicating that the triazole ring can contribute to the compound's bioactivity . The presence of the methoxy group and the phenylbutanone moiety could also influence the lipophilicity and overall pharmacokinetic properties of the compound.

科学研究应用

拮抗剂活性和潜在抗高血压药

包含三唑并嘧啶结构的衍生物也因其拮抗活性而被探索。具有哌嗪部分的化合物表现出有效的 5-HT2 拮抗剂活性,在某些检测中超过了已知的拮抗剂,表明其在神经病学应用中的潜力 (Watanabe 等人,1992 年)。此外,已经制备了具有吗啉、哌啶或哌嗪基的三唑并嘧啶,并评估了其抗高血压活性,一些化合物显示出有希望的结果 (Bayomi 等人,1999 年)。

脑腺苷 A2A 受体的成像

该化合物与用于绘制脑腺苷 A2A 受体(A2AR)的 PET 示踪剂的开发有关,这对神经学研究至关重要。一种专门为 A2AR PET 成像合成的衍生物 Preladenant,显示出与已知 A2AR 分布一致的有利的脑动力学和分布,为神经学研究提供了一种工具 (Zhou 等人,2014 年)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of Action

Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit a variety of biological applications, suggesting that they may have diverse molecular and cellular effects .

未来方向

The future directions for this compound could involve further optimization studies to boost its in vitro biological activity while maintaining its physicochemical properties in promising ranges . It could also involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold .

属性

IUPAC Name |

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O2/c1-3-21(18-8-5-4-6-9-18)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)19-10-7-11-20(16-19)34-2/h4-11,16-17,21H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFUQMYBWTIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

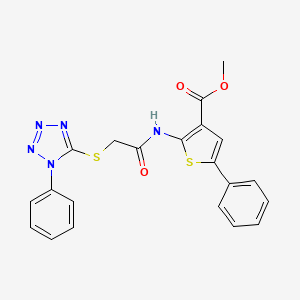

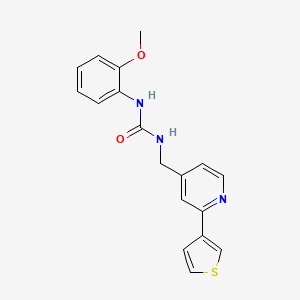

![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)

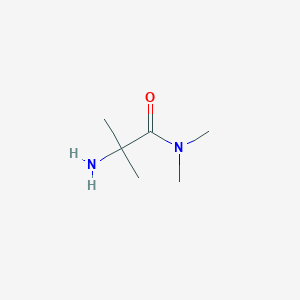

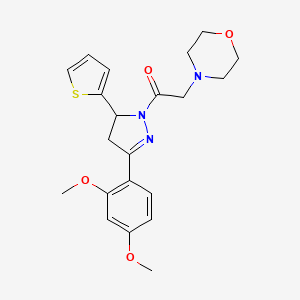

![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)

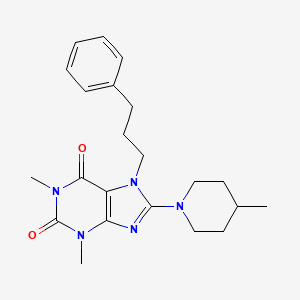

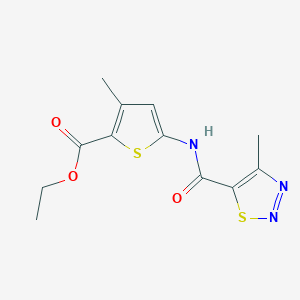

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)

![methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B3016287.png)